4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide
Overview
Description
4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a pyridazinone ring, and an ethoxyphenyl group
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Attachment of the Butanamide Chain: The butanamide chain is attached via an amidation reaction, where the amine group reacts with a butanoic acid derivative.
Ethoxyphenyl Group Addition: Finally, the ethoxyphenyl group is introduced through an etherification reaction, typically using ethyl iodide and a phenol derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.
Scientific Research Applications
4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead molecule for the development of new drugs, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: It has been used in studies investigating its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Pharmacology: Research has focused on its pharmacokinetics and pharmacodynamics, aiming to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide involves its interaction with specific molecular targets within the cell. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in detail.
Comparison with Similar Compounds
When compared to other pyridazinone derivatives, 4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)butanamide: This compound differs by the presence of a bromophenyl group and a methoxyphenyl group, which may alter its reactivity and biological activity.
4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide: The fluorophenyl group in this compound can influence its electronic properties and interactions with biological targets.
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide: The methylphenyl group introduces steric effects that can impact the compound’s overall behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethoxyphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-2-29-19-11-9-18(10-12-19)24-21(27)4-3-15-26-22(28)14-13-20(25-26)16-5-7-17(23)8-6-16/h5-14H,2-4,15H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMMRVYAXKYQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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